molecular formula C16H17N3O2S B2413886 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 958587-24-1

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No. B2413886
CAS RN: 958587-24-1
M. Wt: 315.39
InChI Key: OVHNWRVFTUEJNJ-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of heterocyclic chemistry often explores the synthesis and structural characterization of complex molecules similar to the one you're interested in. For instance, compounds with pyrazole cores or incorporating cyclopropane groups have been synthesized and characterized for various purposes, including their potential biological activities (M. W. Nötzel et al., 2001)[https://consensus.app/papers/access-thiazoline‐4‐carboxylates-cysteine-derivatives-nötzel/dbddc83a882554ae93182696bb8a5800/?utm_source=chatgpt]. These studies typically involve detailed synthetic pathways and analytical techniques to elucidate the structure and properties of the molecules.

Potential Applications in Antibacterial and Anticancer Research

Several studies have demonstrated the antibacterial and anticancer potentials of compounds with structural features similar to the compound of interest. For example, novel analogs incorporating pyrazole derivatives have shown promising antibacterial activity against specific strains, indicating the potential of these compounds in developing new antibacterial agents (M. Palkar et al., 2017)[https://consensus.app/papers/design-synthesis-qsar-studies-2amino-benzodthiazolyl-palkar/d43676e59a7e56b68879516448534788/?utm_source=chatgpt]. Similarly, compounds with pyrazole and cyclopropane moieties have been evaluated for their anticancer activities, with some demonstrating significant effects on cell cycle inhibition and apoptosis induction in cancer cells (G. Nițulescu et al., 2015)[https://consensus.app/papers/ultrasoundassisted-synthesis-anticancer-evaluation-nițulescu/cc0f8ab7ee4953eab7931e4158dc13a6/?utm_source=chatgpt].

Antifungal Activities and Heterocyclic Synthesis

Research into the antifungal activities of pyrazole derivatives and the synthesis of heterocyclic compounds provides insights into the versatility of these chemical structures. Studies have shown that certain pyrazole derivatives can inhibit the growth of phytopathogenic fungi, suggesting their potential use in agricultural applications to protect crops from fungal diseases (C. B. Vicentini et al., 2007)[https://consensus.app/papers/pyrazole-derivatives-growth-inhibitors-phytopathogenic-vicentini/816db040f57055e49035a5dcecd82917/?utm_source=chatgpt]. Additionally, the synthesis of heterocyclic compounds incorporating pyrazole and other functional groups highlights the ongoing interest in exploring these molecules for various scientific and industrial applications.

properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-22(21)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNWRVFTUEJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

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